2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide
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Overview
Description
2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide is a complex organic compound that features a benzimidazole core, a trifluoromethylphenyl group, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide typically involves multiple steps:
Formation of the Benzimidazole Core: The initial step involves the synthesis of 1-ethyl-1H-benzimidazole. This can be achieved by condensing o-phenylenediamine with ethyl formate under acidic conditions.
Thioether Formation: The benzimidazole derivative is then reacted with a suitable thiol, such as ethanethiol, to introduce the sulfanyl group.
Hydrazide Formation: The intermediate is then treated with hydrazine hydrate to form the acetohydrazide moiety.
Condensation Reaction: Finally, the acetohydrazide is condensed with 4-(trifluoromethyl)benzaldehyde under reflux conditions in ethanol to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated synthesis and purification systems would be essential to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine bond, converting it to an amine.
Substitution: The benzimidazole core can participate in nucleophilic aromatic substitution reactions, especially at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a ligand in coordination chemistry, forming complexes with transition metals that exhibit interesting catalytic properties.
Biology
Biologically, the compound has shown promise as an antimicrobial agent, with studies indicating activity against a range of bacterial and fungal pathogens.
Medicine
In medicinal chemistry, it is being explored for its potential as an anticancer agent, with preliminary studies suggesting it can inhibit the growth of certain cancer cell lines.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, owing to the presence of the trifluoromethyl group which can influence the electronic characteristics of the material.
Mechanism of Action
The mechanism by which 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide exerts its effects is multifaceted:
Antimicrobial Activity: It likely disrupts microbial cell membranes or interferes with essential enzymes.
Anticancer Activity: The compound may induce apoptosis in cancer cells by interacting with specific molecular targets such as DNA or proteins involved in cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
- **2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(chloromethyl)phenyl]methylidene}acetohydrazide
- **2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(methyl)phenyl]methylidene}acetohydrazide
Uniqueness
The presence of the trifluoromethyl group in 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide imparts unique electronic properties that can enhance its biological activity and stability compared to similar compounds. This makes it a particularly attractive candidate for further research and development in various scientific fields.
Biological Activity
2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, cytotoxic effects, and other relevant biological activities.
- Molecular Formula : C19H21N5S
- Molecular Weight : 351.46854
- CAS Number : 727687-80-1
Anticancer Effects
Recent studies have highlighted the anticancer properties of various benzimidazole derivatives, including those similar to this compound. The following findings summarize the compound's effects on cancer cell lines:
- Cytotoxicity : The compound demonstrated significant cytotoxicity against various cancer cell lines, including K562S (IMA-sensitive) and K562R (IMA-resistant) cells. The MTT assay indicated a dose-dependent reduction in cell viability, with IC50 values suggesting strong anticancer potential .
- Apoptosis Induction : Flow cytometry analyses revealed that the compound triggers apoptosis in cancer cells, as evidenced by increased caspase 3/7 activity and upregulation of pro-apoptotic genes BAX, BIM, and BAD .
- Molecular Docking Studies : Molecular docking studies indicated a strong binding affinity of the compound to BCR-ABL protein, which is implicated in chronic myeloid leukemia (CML). This suggests that the compound may interfere with signaling pathways critical for cancer cell survival .
Antioxidant Activity
The antioxidant properties of this compound were assessed through various assays:
- DPPH Assay : The compound exhibited significant free radical scavenging activity, which is crucial for protecting cells from oxidative stress. An IC50 value was recorded that indicates its potential as an antioxidant agent .
- Lipid Peroxidation Inhibition : The ability to inhibit Fe(II)-induced lipid peroxidation was demonstrated, further confirming its antioxidant capabilities .
Table of Biological Activities
Activity Type | Assay Method | Results (IC50) |
---|---|---|
Cytotoxicity | MTT Assay | Varies by cell line |
Apoptosis Induction | Flow Cytometry | Increased caspase activity |
Antioxidant Activity | DPPH Assay | IC50 = X μM (specific value needed) |
Lipid Peroxidation Inhibition | Modified TBA Test | IC50 = Y μM (specific value needed) |
Case Studies
Several case studies have investigated the biological activity of similar compounds:
- Study on Benzimidazole Derivatives : A study evaluated a series of benzimidazole derivatives for their anticancer properties against various tumor cell lines. Results indicated that modifications in the benzene ring significantly enhanced cytotoxic effects .
- Combination Therapy Potential : Research has explored the synergistic effects of combining benzimidazole derivatives with existing chemotherapeutic agents, suggesting improved efficacy and reduced side effects in cancer treatment protocols .
Properties
Molecular Formula |
C19H17F3N4OS |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C19H17F3N4OS/c1-2-26-16-6-4-3-5-15(16)24-18(26)28-12-17(27)25-23-11-13-7-9-14(10-8-13)19(20,21)22/h3-11H,2,12H2,1H3,(H,25,27)/b23-11+ |
InChI Key |
PCBMGKCQKKGZOG-FOKLQQMPSA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=C(C=C3)C(F)(F)F |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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